molecular formula C22H19NO4 B14975208 5-(benzyloxy)-N-(furan-2-ylmethyl)-2-methylbenzofuran-3-carboxamide

5-(benzyloxy)-N-(furan-2-ylmethyl)-2-methylbenzofuran-3-carboxamide

Cat. No.: B14975208
M. Wt: 361.4 g/mol
InChI Key: LCVNHDKEEJNXQM-UHFFFAOYSA-N
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Description

5-(benzyloxy)-N-(furan-2-ylmethyl)-2-methylbenzofuran-3-carboxamide is a complex organic compound that belongs to the benzofuran family. This compound is characterized by the presence of a benzyloxy group, a furan-2-ylmethyl group, and a carboxamide group attached to a benzofuran core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(furan-2-ylmethyl)-2-methylbenzofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenol derivatives with aldehydes or ketones under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of the benzofuran core with benzyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through a Friedel-Crafts alkylation reaction using furan-2-ylmethyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine, such as furan-2-ylmethylamine, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-N-(furan-2-ylmethyl)-2-methylbenzofuran-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxamide group to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

5-(benzyloxy)-N-(furan-2-ylmethyl)-2-methylbenzofuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(furan-2-ylmethyl)-2-methylbenzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(benzyloxy)-2-methylbenzofuran-3-carboxamide
  • N-(furan-2-ylmethyl)-2-methylbenzofuran-3-carboxamide
  • 5-(benzyloxy)-N-(furan-2-ylmethyl)benzofuran-3-carboxamide

Uniqueness

5-(benzyloxy)-N-(furan-2-ylmethyl)-2-methylbenzofuran-3-carboxamide is unique due to the presence of both benzyloxy and furan-2-ylmethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H19NO4

Molecular Weight

361.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide

InChI

InChI=1S/C22H19NO4/c1-15-21(22(24)23-13-18-8-5-11-25-18)19-12-17(9-10-20(19)27-15)26-14-16-6-3-2-4-7-16/h2-12H,13-14H2,1H3,(H,23,24)

InChI Key

LCVNHDKEEJNXQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NCC4=CC=CO4

Origin of Product

United States

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